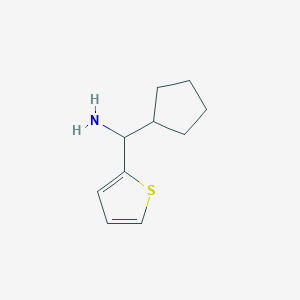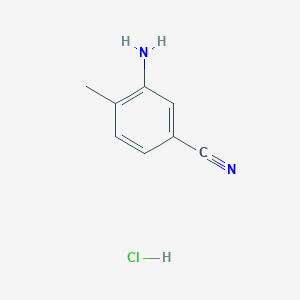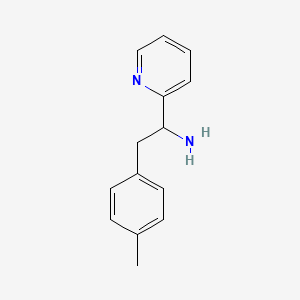
2-(4-methylphenyl)-1-(pyridin-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-1-(pyridin-2-yl)ethan-1-amine, also known as 2-Methyl-Pyridine or 2MP, is a heterocyclic aromatic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a pungent odor and has a molecular formula of C8H10N. 2MP can be used as a starting material in the synthesis of various compounds, as a reagent in organic synthesis, and as a catalyst in chemical reactions. It is also used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Wirkmechanismus
The mechanism of action of 2MP is not fully understood. However, it is known that 2MP is a Lewis acid, which means that it can act as a proton acceptor in chemical reactions. Additionally, 2MP can act as a nucleophile, meaning that it can react with electrophiles in chemical reactions. Finally, 2MP can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants into products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2MP are not fully understood. However, 2MP has been shown to have some anti-inflammatory and anti-oxidant properties in animal studies. Additionally, 2MP has been shown to have some anti-cancer properties in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2MP in laboratory experiments include its low cost, its high solubility in a variety of solvents, and its lack of toxicity. Additionally, 2MP is a versatile compound that can be used in a variety of reactions and can be used as a model compound for the study of chemical reactivity. The main limitation of using 2MP in laboratory experiments is its volatility, which can make it difficult to handle and store.
Zukünftige Richtungen
Some potential future directions for research involving 2MP include further study of its biochemical and physiological effects, its mechanism of action, and its potential applications in drug development. Additionally, further research could be done to better understand the reactivity of 2MP and its potential to act as a catalyst in chemical reactions. Finally, further research could be done to explore the potential of 2MP to be used as a starting material for the synthesis of various compounds and pharmaceuticals.
Synthesemethoden
2MP can be synthesized through several methods, including the Fischer indole synthesis, the Mannich reaction, and the reaction of pyridine with methyl iodide. In the Fischer indole synthesis, 2MP is produced by the reaction of pyridine and an aldehyde in the presence of an acid catalyst. In the Mannich reaction, 2MP is produced by the reaction of pyridine, formaldehyde, and a primary amine in the presence of an acid catalyst. Finally, in the reaction of pyridine with methyl iodide, 2MP is produced by the reaction of pyridine with methyl iodide in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
2MP has a variety of applications in scientific research. It is often used as a starting material in the synthesis of various compounds, as a reagent in organic synthesis, and as a catalyst in chemical reactions. It is also used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Additionally, 2MP is often used as a model compound for the study of chemical reactivity and as a probe molecule for studying the structure and function of proteins.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-1-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-5-7-12(8-6-11)10-13(15)14-4-2-3-9-16-14/h2-9,13H,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZDWEYVNRADMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-1-(pyridin-2-yl)ethan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


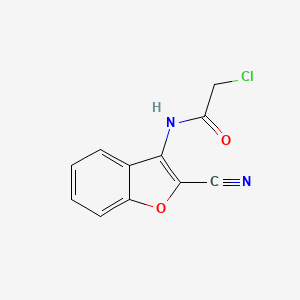
![2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143223.png)
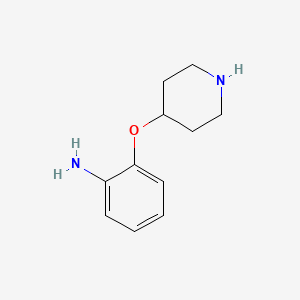
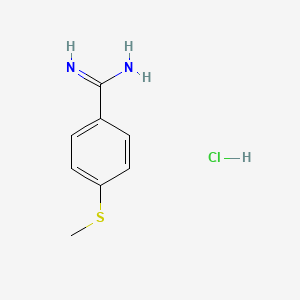


![({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine](/img/structure/B6143249.png)



![1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143272.png)
